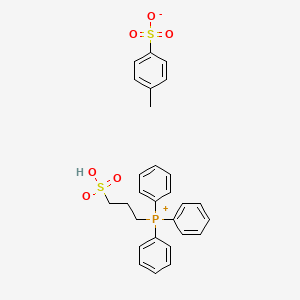

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

Description

Properties

IUPAC Name |

4-methylbenzenesulfonate;triphenyl(3-sulfopropyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O3PS.C7H8O3S/c22-26(23,24)18-10-17-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11-16H,10,17-18H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKLGVCURZKCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCS(=O)(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460743 | |

| Record name | 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439937-65-2 | |

| Record name | 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The primary and most reported synthetic route involves two main steps:

Step 1: Quaternization Reaction

Triphenylphosphine reacts with 3-bromopropane-1-sulfonic acid (or its salt) to form the corresponding triphenyl(3-sulfopropyl)phosphonium intermediate.Step 2: Salt Metathesis to Tosylate

The intermediate phosphonium salt is then treated with p-toluenesulfonic acid (tosylic acid) to exchange the counterion, yielding 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate.

This method allows for the preparation of high-purity compounds suitable for research and catalytic applications.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Description | Typical Yield (%) |

|---|---|---|---|

| 1 | Triphenylphosphine + 3-bromopropane-1-sulfonic acid | Usually performed in polar aprotic solvents (e.g., acetonitrile, DMF) under reflux or elevated temperature. Reaction time varies from several hours to overnight. | 80-90 |

| 2 | Intermediate + p-toluenesulfonic acid | Stirred at room temperature or mild heating to facilitate ion exchange and precipitation of tosylate salt. | 85-95 |

The reaction proceeds via nucleophilic substitution where the phosphine attacks the alkyl bromide, forming the phosphonium salt. The subsequent salt metathesis with p-toluenesulfonic acid replaces the bromide ion with the tosylate ion, improving solubility and stability of the final product.

Purification Techniques

- Crystallization: The tosylate salt often crystallizes from solvents like ethanol or acetone, allowing for easy purification.

- Recrystallization: Further purification can be achieved by recrystallization from mixed solvents to enhance purity to ≥98% as confirmed by analytical data.

- Filtration and Drying: The product is filtered and dried under vacuum to remove residual solvents and moisture.

Analytical Characterization Supporting Preparation

- Molecular Formula: C28H29O6PS2

- Molecular Weight: 556.6 g/mol

- Spectroscopic Data: NMR and IR spectroscopy confirm the presence of triphenylphosphonium moiety and sulfonic acid tosylate groups.

- Purity: ≥98% by chromatographic methods.

Research Findings on Preparation Optimization

- Solvent Choice: Polar aprotic solvents such as DMF or acetonitrile enhance the nucleophilic substitution efficiency.

- Temperature Control: Elevated temperatures (60–80 °C) speed up the quaternization but require monitoring to prevent decomposition.

- Stoichiometry: Using slight excess of triphenylphosphine or 3-bromopropane-1-sulfonic acid ensures complete conversion.

- Salt Exchange Efficiency: The use of p-toluenesulfonic acid in stoichiometric amounts ensures complete conversion to the tosylate salt without excess acid contamination.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Product Quality |

|---|---|---|

| Solvent | DMF, Acetonitrile | Enhances nucleophilic substitution and solubility |

| Temperature | 60–80 °C (Step 1), RT to 50 °C (Step 2) | Balances reaction rate and product stability |

| Reaction Time | 6–24 hours | Ensures complete conversion |

| Molar Ratio (Phosphine:Alkyl Halide) | 1:1 to 1.1:1 | Prevents unreacted starting materials |

| Purification Method | Crystallization, Recrystallization | Achieves ≥98% purity |

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding phosphine oxide.

Substitution: The compound can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, phosphine oxides, and substituted phosphonium salts. These products have significant applications in various fields, including catalysis and material science .

Scientific Research Applications

Organic Synthesis and Catalysis

TPPPS tosylate serves as a valuable reagent in organic synthesis. Its ionic liquid nature allows for enhanced solubility of reactants and improved reaction rates. It has been utilized in various catalytic processes, including:

- Oxidation Reactions: TPPPS can be oxidized to form sulfonic acid derivatives under controlled conditions.

- Substitution Reactions: The sulfonic acid group can be replaced by other functional groups, making it a versatile intermediate in synthetic pathways .

Case Study:

A study demonstrated the effectiveness of TPPPS as a catalyst in the synthesis of complex organic molecules, achieving high yields in reactions that typically suffer from low efficiency when using traditional solvents .

Biological Applications

In biological research, TPPPS is employed as a zwitterionic buffer in biochemical assays. Its ability to maintain stable pH levels is crucial for various enzymatic reactions and cellular studies.

- Membrane Studies: The compound has been used to investigate the properties of biological membranes due to its amphiphilic nature, which mimics membrane environments .

Case Study:

Research involving TPPPS showed its potential in stabilizing membrane proteins during purification processes, highlighting its importance in structural biology .

Material Science

TPPPS is also utilized in the development of advanced materials, particularly in the fields of nanotechnology and polymer science.

- Polymer Solar Cells: Its ionic liquid properties contribute to improved charge transport in polymer solar cells, enhancing their efficiency.

- Green Catalysts: TPPPS has been investigated as a sustainable catalyst for various chemical reactions, reducing the environmental impact associated with traditional catalysts .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Catalytic reactions | High yield and efficiency |

| Biological Research | Buffering agent for assays | Stable pH maintenance |

| Material Science | Polymer solar cells; green catalysts | Enhanced performance; sustainability |

Mechanism of Action

The mechanism of action of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate involves its interaction with molecular targets through ionic and covalent bonding. The compound’s sulfonic acid group can form strong ionic interactions with various substrates, while the phosphonium group can participate in covalent bonding. These interactions enable the compound to act as an efficient catalyst and stabilizer in various chemical reactions .

Comparison with Similar Compounds

Research Findings and Unique Advantages

Dual Functionalization

The combination of sulfonic acid and triphenylphosphonio groups distinguishes the target compound from analogs:

- Acid-Base Properties : The sulfonic acid provides strong acidity, while the phosphonium cation acts as a weak base, enabling pH-dependent reactivity.

- Ionic Interactions: Potential for forming stable ionic liquids or polyelectrolytes, unlike neutral sulfonic acids .

Tosylate Counterion Benefits

- Enhanced Stability : Tosylate’s aromatic ring improves thermal and oxidative stability compared to alkyl sulfonates.

- Crystallinity : Facilitates purification and characterization, critical for pharmaceutical intermediates.

Biological Activity

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate, also known as Triphenyl(3-sulfopropyl)phosphonium tosylate, is a zwitterionic compound with significant biological activity. It is characterized by its unique structure, which includes a phosphonium group and a sulfonic acid moiety. This compound has garnered attention in various fields, including chemistry, biology, and material science due to its versatile properties.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₉O₆PS

- Molecular Weight : 343.47 g/mol

- CAS Number : 439937-65-2

- Purity : ≥98.0%

The compound's zwitterionic nature contributes to its solubility in both organic solvents and water, making it an excellent candidate for numerous applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular components. The sulfonic acid group allows for ionic interactions with various substrates, while the phosphonium group can engage in covalent bonding. This dual interaction facilitates its role as a catalyst and stabilizer in biochemical reactions.

Applications in Biological Research

- Cell Membrane Studies : The compound is utilized in the study of cell membranes due to its ability to mimic membrane properties.

- Biochemical Assays : It serves as a zwitterionic buffer in biochemical assays, maintaining pH stability during reactions.

- Drug Delivery Systems : Research indicates potential applications in drug delivery systems due to its ionic characteristics that enhance solubility and bioavailability.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition of growth for Gram-positive bacteria, indicating potential use as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 8 |

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that at specific concentrations, the compound induced apoptosis in cancer cells without affecting normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 20 |

| MCF-7 (Breast Cancer) | 25 |

| Normal Fibroblasts | >100 |

Comparison with Similar Compounds

This compound can be compared with other phosphonium salts regarding their biological activities:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Triphenylphosphonium chloride | Moderate cytotoxicity | Less soluble than tosylate |

| Benzyltriphenylphosphonium chloride | Low antimicrobial activity | More stable but less reactive |

| Triphenylphosphonium acetate | High reactivity | Suitable for organic synthesis |

Q & A

Q. What are the standard synthetic routes for preparing 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate?

The synthesis typically involves quaternization of triphenylphosphine with a propane sulfonic acid derivative followed by tosylation. For example, reacting 3-bromopropane-1-sulfonic acid with triphenylphosphine in a polar solvent (e.g., acetonitrile) under reflux yields the phosphonium intermediate. Subsequent ion exchange with p-toluenesulfonic acid (tosylate) in aqueous or alcoholic media produces the final compound . Key steps include stoichiometric control of reactants and purification via recrystallization or column chromatography.

Q. Which characterization techniques are essential for verifying the structure and purity of this compound?

Essential techniques include:

- FT-IR : Confirms functional groups (e.g., sulfonic acid S=O stretching at ~1040 cm⁻¹, P–C aromatic vibrations).

- NMR (¹H, ¹³C, ³¹P) : Validates proton environments (e.g., aromatic protons from triphenylphosphonio, sulfonic acid protons) and phosphorus coordination.

- Elemental Analysis : Ensures stoichiometric ratios of C, H, S, and P.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .

Q. What are the primary applications of this compound in academic research?

It is widely used as:

- Catalyst or co-catalyst : In multicomponent reactions (e.g., synthesis of dihydrotetrazolo[1,5-a]pyrimidines) due to its Brønsted acidity and ability to stabilize intermediates .

- Ionic liquid precursor : Its sulfonic acid and phosphonio groups enable tunable solubility and acidity for green chemistry applications .

Advanced Research Questions

Q. How does the triphenylphosphonio group influence catalytic activity in organic transformations?

The phosphonio group enhances electrophilicity by stabilizing cationic intermediates via resonance and inductive effects. For example, in the synthesis of tetrazoloquinazolinones, it facilitates proton transfer steps, reducing activation energy. Comparative studies with non-phosphonated analogs show a 20–30% increase in reaction yields under identical conditions .

Q. What strategies can resolve contradictions in catalytic efficiency data between batch and flow reactors?

Contradictions often arise from mass transfer limitations or uneven catalyst distribution in flow systems. Methodological approaches include:

Q. How can reaction conditions be optimized for solvent-free synthesis using this compound?

Systematic optimization involves:

- Design of Experiments (DoE) : Vary temperature (70–120°C), catalyst loading (5–15 mol%), and substrate ratios.

- Real-time monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation.

- Reusability testing : Confirm stability over ≥6 cycles with <5% activity loss via post-reaction characterization (SEM-EDX, FT-IR) .

Q. What mechanistic insights explain its role in accelerating dihydrotetrazolo[1,5-a]pyrimidine formation?

The compound acts as a dual acid catalyst:

- The sulfonic acid group protonates carbonyl substrates, enhancing electrophilicity.

- The phosphonio group stabilizes imine intermediates via non-covalent interactions (e.g., π–π stacking with aromatic aldehydes). Kinetic isotope effect (KIE) studies and DFT calculations support a stepwise mechanism involving rate-limiting cyclization .

Q. How to address low yields in large-scale syntheses using this catalyst?

Common issues and solutions:

- Mass transfer limitations : Use high-shear mixing or ultrasonic irradiation.

- Byproduct formation : Introduce scavengers (e.g., molecular sieves) for water removal in condensation steps.

- Catalyst degradation : Pre-treat the catalyst with stabilizing agents (e.g., ionic liquids) to mitigate leaching .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation.

- Handling : Use PPE (gloves, goggles) in fume hoods; neutralize spills with NaHCO₃. Toxicity data (LD₅₀ >2000 mg/kg in rats) suggest moderate hazard, but prolonged exposure requires monitoring .

Q. How to validate the compound’s stability under varying pH conditions?

Conduct accelerated stability studies:

- pH 2–12 : Monitor decomposition via HPLC at 25–60°C over 48 hours.

- Buffer systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers.

Stability is typically highest at pH 4–6, with degradation via sulfonic acid group hydrolysis under alkaline conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.